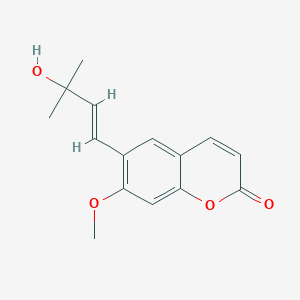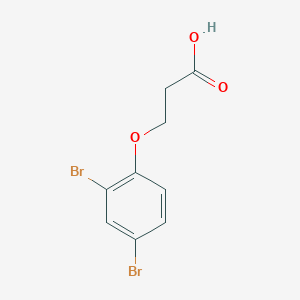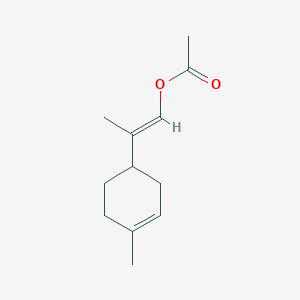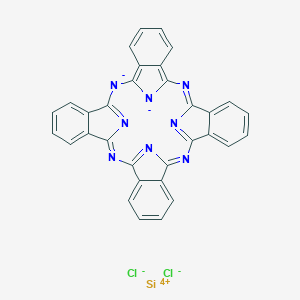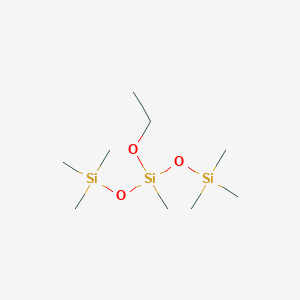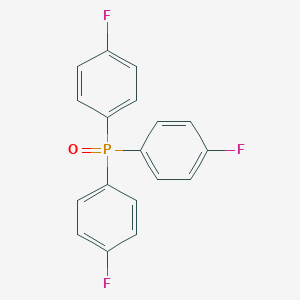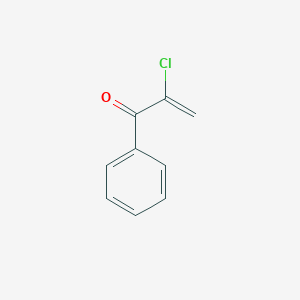
alpha-Chloroacrylophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Chloroacrylophenone, also known as CN gas, is a chemical compound that has been used as a riot control agent and a chemical weapon. It is a yellowish-brown liquid with a pungent odor and can cause a range of physiological and biochemical effects in humans and animals.
Mecanismo De Acción
Alpha-Chloroacrylophenone acts as an irritant to the eyes, nose, and respiratory tract, causing tearing, coughing, and difficulty breathing. It also activates the pain receptors in the skin, causing a burning sensation. The mechanism of action of alpha-Chloroacrylophenone involves the inhibition of cellular respiration and the disruption of ion channels in the cell membrane, leading to the depolarization of neurons and the release of neurotransmitters such as acetylcholine.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of alpha-Chloroacrylophenone include respiratory distress, bronchoconstriction, increased heart rate and blood pressure, and increased secretion of mucus. It can also cause skin irritation and burns, as well as eye irritation and tearing. In high concentrations, alpha-Chloroacrylophenone can lead to convulsions, coma, and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-Chloroacrylophenone in lab experiments is its ability to induce respiratory and cardiovascular changes similar to those seen in humans exposed to the chemical. This can provide valuable insights into the mechanisms underlying these physiological responses. However, the use of alpha-Chloroacrylophenone in lab experiments is limited by its potential toxicity and the need for strict safety protocols to prevent exposure to researchers.
Direcciones Futuras
Future research on alpha-Chloroacrylophenone could focus on developing safer and more effective riot control agents that do not pose a risk of long-term health effects. Additionally, further studies could investigate the potential use of alpha-Chloroacrylophenone as a tool for investigating the role of the central nervous system in the regulation of respiration and cardiovascular function. Finally, research could explore the potential therapeutic applications of alpha-Chloroacrylophenone in the treatment of respiratory and cardiovascular disorders.
Métodos De Síntesis
The synthesis of alpha-Chloroacrylophenone involves the reaction of benzaldehyde with chloroacetyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified through distillation and recrystallization to obtain a pure form of alpha-Chloroacrylophenone.
Aplicaciones Científicas De Investigación
Alpha-Chloroacrylophenone has been extensively studied for its potential use in chemical warfare and riot control. However, it has also been used in scientific research to investigate its mechanism of action and biochemical and physiological effects. In particular, alpha-Chloroacrylophenone has been used as a tool to study the role of the central nervous system in the regulation of respiration and cardiovascular function.
Propiedades
Número CAS |
19233-44-4 |
|---|---|
Nombre del producto |
alpha-Chloroacrylophenone |
Fórmula molecular |
C9H7ClO |
Peso molecular |
166.6 g/mol |
Nombre IUPAC |
2-chloro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H2 |
Clave InChI |
OXAKTNJXLVDKME-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)C1=CC=CC=C1)Cl |
SMILES canónico |
C=C(C(=O)C1=CC=CC=C1)Cl |
Sinónimos |
2-Propen-1-one, 2-chloro-1-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



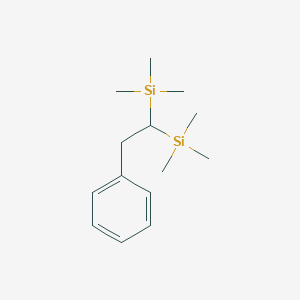
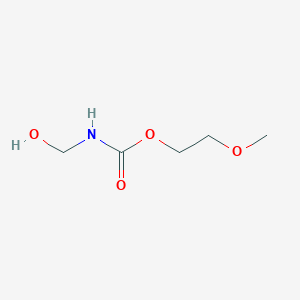
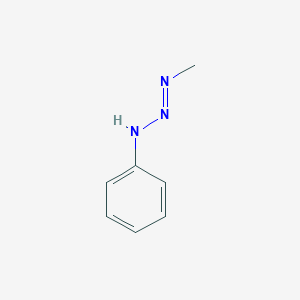
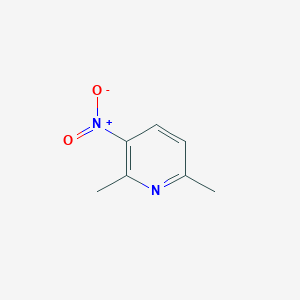
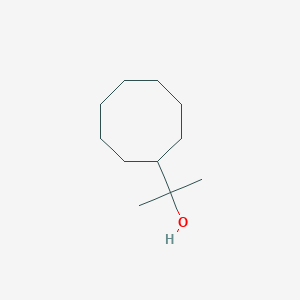
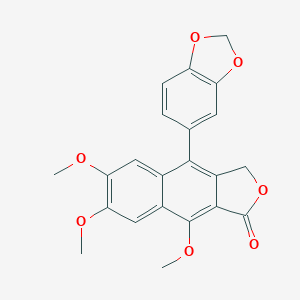
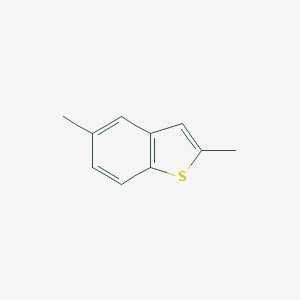
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
